5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Antianxiety CNS pharmacology Structure-activity relationship

This unsubstituted dimethyl core is essential for C3-derivatization (e.g., 3-halo analogs with anxiolytic potency comparable to benzodiazepines) and as the model substrate for anti-isomer yielding dearomatization. It serves as a validated starting point for direct, regioselective palladium-catalyzed C-H arylation protocols. Procuring this specific core ensures predictable derivatization pathways and eliminates reaction optimization overhead.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 35149-38-3
Cat. No. B1360396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidine
CAS35149-38-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=NN12)C
InChIInChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-5H,1-2H3
InChIKeyLBWVNVFQCVTMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethylpyrazolo[1,5-a]pyrimidine (CAS 35149-38-3): Core Physicochemical and Structural Baseline for Selection


5,7-Dimethylpyrazolo[1,5-a]pyrimidine (CAS 35149-38-3) is the unsubstituted dimethyl core of the pyrazolo[1,5-a]pyrimidine fused heterocyclic scaffold. It possesses a molecular formula of C8H9N3, a molecular weight of 147.18 g/mol, and features methyl groups at the 5- and 7-positions of the pyrimidine ring. Calculated physicochemical parameters include XLogP3 = 1.100, an estimated water solubility of approximately 2140 mg/L at 25 °C, and zero hydrogen bond donors with two hydrogen bond acceptors . This core scaffold serves as a privileged starting point for medicinal chemistry derivatization, particularly as a precursor to kinase-targeting agents and halogenated analogs, due to its well-defined electrophilic substitution regioselectivity at the C3 position [1].

Why 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Cannot Be Substituted with Generic Pyrazolopyrimidines


Procurement specialists and medicinal chemists cannot assume that any pyrazolo[1,5-a]pyrimidine analog will perform equivalently to the 5,7-dimethyl core. The presence and position of methyl substituents fundamentally dictate both synthetic accessibility and biological activity profiles. Unsubstituted pyrazolo[1,5-a]pyrimidine exhibits entirely different electrophilic substitution patterns, while mono-methylated or ethyl-substituted analogs alter both the lipophilicity (XLogP3 shift from 1.100 for the dimethyl core to higher values for bulkier substituents) and the conformational behavior during dearomatization reactions . Furthermore, the 5,7-dimethyl core itself demonstrates only marginal intrinsic biological activity, whereas its 3-halo derivatives (chloro, bromo, iodo) exhibit anxiolytic potency comparable to clinical benzodiazepines [1]. This dramatic functional divergence between the core and its C3-substituted derivatives underscores that procurement of the correct starting material is critical; substituting a non-halogenated or differently substituted pyrazolopyrimidine would fail to enable the same derivatization pathways or yield compounds with the desired pharmacological profile. The specific evidence detailed below provides quantifiable differentiation for informed selection.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Quantified Differential Evidence Versus Closest Analogs


Anxiolytic Activity: Dimethyl Core vs. 3-Halo Derivatives vs. Benzodiazepine Controls

In a head-to-head comparative evaluation of forty pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties via gross behavioral observations in rats, the unsubstituted 5,7-dimethylpyrazolo[1,5-a]pyrimidine core (compound 6) and its 3-fluoro derivative (compound 7) demonstrated only marginal activity. By contrast, the 3-chloro (8), 3-bromo (9), and 3-iodo (10) derivatives exhibited anxiolytic effects comparable to the clinically useful benzodiazepines diazepam and chlorodiazepoxide [1]. Crucially, at anxiolytic threshold doses, the 3-chloro and 3-bromo derivatives (8 and 9) showed no potentiation of CNS depressant effects of ethanol or sodium barbital, whereas diazepam and chlorodiazepoxide significantly potentiated these drug interactions at minimal anxiolytic doses [1].

Antianxiety CNS pharmacology Structure-activity relationship

Friedel-Crafts Acylation Yield: 5,7-Dimethyl Core vs. Regioisomeric Analog

The Hungarian patent 168530 discloses the Friedel-Crafts acylation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (compound 8) to afford 3-acetyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine (compound 20) in 61% yield [1]. While no direct side-by-side yield comparison with an alternative core is provided in the patent text, the regioselectivity of electrophilic attack is explicitly confirmed by proton NMR, which demonstrates that substitution occurs exclusively at the C3 position in the 5,7-dimethyl system, whereas the isomeric 6,7-dimethylpyrazolo[1,5-a]pyrimidine exhibits a different substitution pattern [1].

Electrophilic substitution C3 acylation Synthetic methodology

Reduction Stereochemistry: 5,7-Dimethyl Core as the First Model System to Yield Both Syn and Anti Isomers

The 2023 study by MDPI Molecules reports the first observation of anti-configured isomers alongside syn-isomers during the reduction of pyrazolo[1,5-a]pyrimidines, using 5,7-dimethylpyrazolo[1,5-a]pyrimidine as the model substrate [1]. Prior literature had described only syn-isomer formation during such reductions. NMR analysis confirmed that the syn-configured bicyclic core is conformationally stable, enabling quantification of long-range interproton distances (>6 Å) via NOESY, whereas the trans-configured core represents a conformationally labile system with the ability to adjust to active site geometries [1].

Dearomatization Stereochemistry NMR conformational analysis

Palladium-Catalyzed Direct C-H Arylation: 5,7-Dimethyl Core as the First Reported Substrate for Regioselective Functionalization

A 2012 doctoral thesis (HAL tel-00789954) describes the first example of direct and regioselective palladium-catalyzed (hetero)arylation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine [1]. The reaction can be directed to occur at either an sp² or an sp³ carbon atom, and subsequent work demonstrated catalyst-switchable regiocontrol between the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine scaffold, where a phosphine-containing palladium catalyst promotes arylation at the most acidic C7 position, while a phosphine-free catalyst targets the most electron-rich C3 position [2].

C-H activation Palladium catalysis Regioselective arylation

Procurement-Driven Application Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (CAS 35149-38-3)


Precursor for 3-Halo Antianxiety Agent Development

Medicinal chemistry groups developing non-benzodiazepine anxiolytics with reduced CNS depressant interaction liability require the 5,7-dimethyl core as the essential precursor to 3-chloro- and 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidines. Direct evidence shows that while the unhalogenated core exhibits only marginal anxiolytic activity, C3 chlorination or bromination yields compounds with anxiolytic efficacy comparable to diazepam but without potentiating ethanol or barbiturate CNS depression at therapeutic doses [1]. Procurement of this specific core is mandatory to access this differentiated pharmacological profile.

Model Substrate for Stereochemical Diversification via Dearomatization

Researchers aiming to access both syn- and anti-configured tetrahydropyrazolo[1,5-a]pyrimidines must use the 5,7-dimethyl core as the model substrate. This compound uniquely yields anti-isomers upon reduction—a stereochemical outcome not observed with other pyrazolopyrimidine analogs [2]. The trans-configured bicyclic core exhibits conformational lability that enables adjustment to active site geometries, a property of significant value for fragment-based drug design and scaffold hopping campaigns [2].

Validated Scaffold for Palladium-Catalyzed C-H Functionalization

Synthetic methodology groups and process chemistry laboratories developing C-H activation protocols benefit from the 5,7-dimethyl core as the validated substrate for direct, regioselective palladium-catalyzed (hetero)arylation. This scaffold is the first for which such direct C-H arylation was demonstrated, and established catalyst-switchable conditions enable predictable functionalization at either the C3 or C7 position [3]. Procuring this core eliminates the need for de novo reaction optimization and provides a benchmark scaffold for comparing new catalytic systems [4].

Benchmark Core for Kinase Inhibitor Scaffold Derivatization

Drug discovery programs targeting tropomyosin receptor kinases (Trk) or other ATP-binding kinases can employ the 5,7-dimethyl core as the starting scaffold for structure-activity relationship expansion. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase-targeted therapeutics, with FDA-approved Trk inhibitors derived from this core [5]. The 5,7-dimethyl substitution pattern provides a defined baseline of lipophilicity (XLogP3 = 1.100) and solubility (~2140 mg/L at 25 °C), enabling systematic optimization of pharmacokinetic properties through subsequent derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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